molecular formula C21H19F2N5O B3405630 2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide CAS No. 1396889-31-8

2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide

Cat. No. B3405630
CAS RN: 1396889-31-8
M. Wt: 395.4
InChI Key: MOWCTAANISKEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism Of Action

The mechanism of action of 2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Additionally, it has been shown to have anti-inflammatory and analgesic properties.

Advantages And Limitations For Lab Experiments

The advantages of using 2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide in lab experiments include its potential anti-cancer properties, anti-inflammatory and analgesic properties, and its ability to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide. These include further studies into its mechanism of action, its potential use as a treatment for various types of cancer, and its potential use as an anti-inflammatory and analgesic agent. Additionally, further studies into its potential side effects and limitations are necessary for its safe and effective use in medicine.

Scientific Research Applications

2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide has been studied for its potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. Additionally, it has been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5O/c22-17-7-4-8-18(23)19(17)20(29)26-15-13-24-21(25-14-15)28-11-9-27(10-12-28)16-5-2-1-3-6-16/h1-8,13-14H,9-12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWCTAANISKEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Reactant of Route 3
Reactant of Route 3
2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Reactant of Route 4
Reactant of Route 4
2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Reactant of Route 5
Reactant of Route 5
2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Reactant of Route 6
Reactant of Route 6
2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.